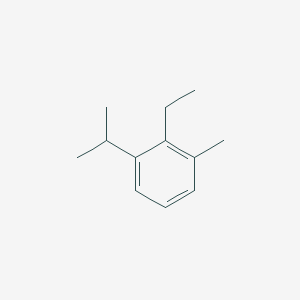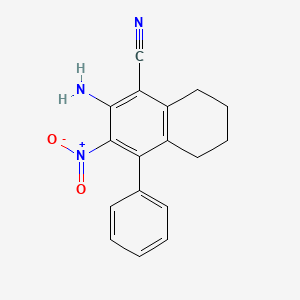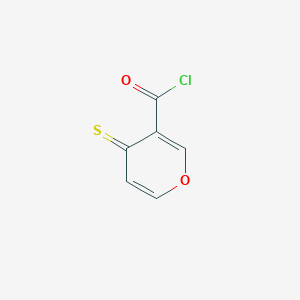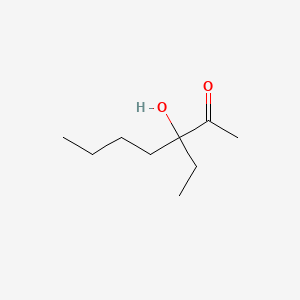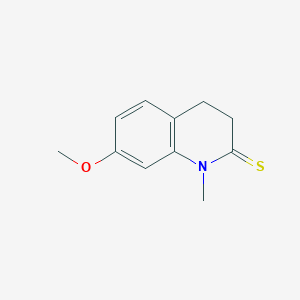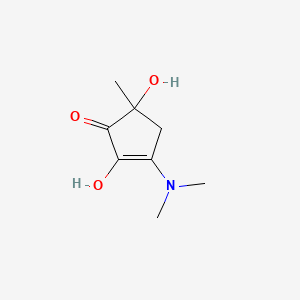![molecular formula C15H16N2OS B13945867 4-Methyl-2-(propylamino)naphtho[1,2-D][1,3]thiazol-5-OL CAS No. 754954-13-7](/img/structure/B13945867.png)
4-Methyl-2-(propylamino)naphtho[1,2-D][1,3]thiazol-5-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphtho[1,2-d]thiazol-5-ol, 4-methyl-2-(propylamino)- is a complex organic compound that belongs to the class of naphthothiazoles This compound is characterized by its unique structure, which includes a naphthalene ring fused with a thiazole ring, and a propylamino group attached to the 2-position and a methyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naphtho[1,2-d]thiazol-5-ol, 4-methyl-2-(propylamino)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate naphthalene derivatives with thioamides under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Naphtho[1,2-d]thiazol-5-ol, 4-methyl-2-(propylamino)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the propylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research has indicated its potential use in developing new therapeutic agents for treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Naphtho[1,2-d]thiazol-5-ol, 4-methyl-2-(propylamino)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- Naphtho[1,2-d]thiazol-5-ol, 2-methyl-
- Naphtho[1,2-d]thiazol-5-ol, 4-methyl-2-(methylamino)-
- Naphtho[1,2-d]thiazol-5-ol, 4-methyl-2-(phenylamino)-
Uniqueness
Naphtho[1,2-d]thiazol-5-ol, 4-methyl-2-(propylamino)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
754954-13-7 |
|---|---|
Molecular Formula |
C15H16N2OS |
Molecular Weight |
272.4 g/mol |
IUPAC Name |
4-methyl-2-(propylamino)benzo[e][1,3]benzothiazol-5-ol |
InChI |
InChI=1S/C15H16N2OS/c1-3-8-16-15-17-12-10-6-4-5-7-11(10)13(18)9(2)14(12)19-15/h4-7,18H,3,8H2,1-2H3,(H,16,17) |
InChI Key |
PSQFOBHZKKNWCD-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=NC2=C(S1)C(=C(C3=CC=CC=C32)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3,3-Dimethoxy-2-methylpropyl)bicyclo[2.2.1]heptane](/img/structure/B13945784.png)
![1-{3,6-Bis[4-(trifluoromethyl)phenyl]-1,2,4,5-tetrazin-1(2H)-yl}ethan-1-one](/img/structure/B13945788.png)
![3,5-Dibromo-2-[(2-iodobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13945801.png)
![3-(5-{2-Bromo-thiazol-4-yl}-[1,3,4]oxadiazole-2-yl)-pyridine](/img/structure/B13945804.png)
